3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide
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Overview
Description
3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely studied due to their diverse biological activities and applications in medicinal chemistry. This particular compound features a methoxyphenyl group and an amino group attached to the thiophene ring, which is further oxidized to a sulfone.
Preparation Methods
The synthesis of 3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxyaniline and 2,3-dihydrothiophene.
Formation of the Thiophene Ring: The thiophene ring is formed through a cyclization reaction, often involving a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: The thiophene ring is then oxidized to form the sulfone group. This step typically uses oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like H2O2, reducing agents like sodium borohydride (NaBH4), and coupling reagents like palladium catalysts.
Scientific Research Applications
3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and other advanced materials.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The methoxyphenyl and amino groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The sulfone group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar compounds to 3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide include:
3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene: Lacks the sulfone group, which may result in different biological activity.
3-((3-Methoxyphenyl)amino)-thiophene 1,1-dioxide: Similar structure but without the dihydrothiophene ring, affecting its reactivity and applications.
3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene 1-oxide: Contains a sulfoxide group instead of a sulfone, leading to different chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activity.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-15-11-4-2-3-9(7-11)12-10-5-6-16(13,14)8-10/h2-7,10,12H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKNPLXBXVFFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2CS(=O)(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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